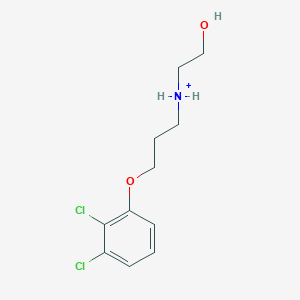
盐酸他克林一水合物
科学研究应用
作用机制
盐酸他克林水合物通过增强胆碱能功能发挥其作用。 这是通过可逆抑制乙酰胆碱酯酶对乙酰胆碱的水解,从而提高胆碱能突触处乙酰胆碱的浓度来实现的 . 分子靶标包括胆碱酯酶,所涉及的途径与胆碱能传递有关 .
类似化合物:
多奈哌齐: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。
利凡斯的明: 具有相似作用机制的胆碱酯酶抑制剂。
加兰他敏: 另一种用于增强胆碱能功能的化合物。
独特性: 盐酸他克林水合物因其独特的结构以及形成具有降低肝毒性的各种衍生物的能力而独一无二 . 其在合成中使用深共熔溶剂也突出了其在绿色生产方法方面的潜力 .
生化分析
Biochemical Properties
Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Cellular Effects
Tacrine Hydrochloride Monohydrate exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .
Molecular Mechanism
The molecular mechanism of action of Tacrine Hydrochloride Monohydrate involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Temporal Effects in Laboratory Settings
It is known that the drug has a relatively short half-life, necessitating multiple daily doses .
Dosage Effects in Animal Models
In animal models, the effects of Tacrine Hydrochloride Monohydrate vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .
Metabolic Pathways
The major form of metabolism of Tacrine Hydrochloride Monohydrate is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .
Transport and Distribution
It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .
准备方法
合成路线和反应条件: 盐酸他克林水合物可以通过多种方法合成。 一种可持续的方法是在有氧条件下使用深共熔溶剂 (DES),产率达到 98% . 该方法用更环保的溶剂取代挥发性有机化合物,使其成为更环保的替代方案。 优化后的方案可以轻松扩展到 3 克底物,不会损失产率,并且可以成功扩展到具有降低肝毒性的他克林衍生物 .
工业生产方法: 在工业环境中,盐酸他克林水合物是通过将准确称量的盐酸他克林溶解在流动相中,然后用流动相定量稀释,得到浓度已知的溶液来生产的 .
化学反应分析
反应类型: 盐酸他克林水合物会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化。
还原: 还原反应可以改变其结构。
取代: 取代反应可以将不同的官能团引入分子中。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。条件取决于所需的反应和产物。
相似化合物的比较
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound used to enhance cholinergic function.
Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .
属性
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)






![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)


![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)
